molecular formula C6H10N2O2 B14511361 1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-propyl- CAS No. 62626-40-8

1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-propyl-

Cat. No.: B14511361
CAS No.: 62626-40-8
M. Wt: 142.16 g/mol
InChI Key: CAUUYXSRGUKHSV-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-propyl- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents replace existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce amines.

Scientific Research Applications

1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-propyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-propyl- involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: The parent compound with similar chemical properties.

    3-Methyl-4-propyl-1,2,4-triazole: A structurally related compound with different biological activities.

    1,3,4-Oxadiazole: Another isomer with distinct chemical behavior.

Uniqueness

1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

62626-40-8

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3-methyl-4-propyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C6H10N2O2/c1-3-4-8-5(2)7-10-6(8)9/h3-4H2,1-2H3

InChI Key

CAUUYXSRGUKHSV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NOC1=O)C

Origin of Product

United States

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